GSK583, chemically known as 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a potent and highly selective inhibitor of RIP2 kinase [, ]. This compound plays a crucial role in scientific research as a valuable tool for studying the biological functions of RIP2 kinase and its involvement in various inflammatory and autoimmune diseases [, ].
GSK583 is characterized by a quinoline core structure substituted with a tert-butylsulfonyl group at the 6-position and a 5-fluoro-1H-indazol-3-yl moiety at the 4-position via an amine linkage [, ]. These structural features contribute to its high binding affinity and selectivity for the ATP-binding pocket of RIP2 kinase [, ].
GSK583 acts as a competitive inhibitor of RIP2 kinase, binding to the ATP-binding pocket of the enzyme and preventing ATP binding and subsequent phosphorylation of downstream signaling molecules [, ]. This inhibition effectively blocks the NOD1 and NOD2 signaling pathways, ultimately reducing the production of inflammatory cytokines [].
GSK583 serves as an invaluable tool in various scientific research applications, particularly in studying RIP2 kinase's role in cellular processes and disease models [, ].
a) Elucidating RIP2 Kinase Function: GSK583 facilitates the investigation of RIP2 kinase's function in innate immunity and inflammatory responses []. By inhibiting RIP2, researchers can assess the downstream consequences on cytokine production, immune cell activation, and inflammatory signaling pathways.
b) In Vitro Studies: GSK583 has been employed in cellular models to investigate the role of RIP2 in NOD1 and NOD2-mediated signaling pathways [, ]. These studies provide insights into the molecular mechanisms underlying inflammatory responses and potential therapeutic targets for inflammatory diseases.
c) In Vivo Studies: GSK583 has demonstrated efficacy in rodent models, effectively blocking NOD2 signaling and reducing inflammation []. These findings suggest its potential as a therapeutic agent for inflammatory and autoimmune diseases.
d) Ex Vivo Studies: Researchers have utilized GSK583 in human ex vivo disease models to study the impact of RIP2 inhibition on cytokine production and immune cell function []. These studies provide valuable insights into the potential therapeutic benefits of targeting RIP2 in human diseases.
e) Studying Glucose Intolerance: Research shows that GSK583 protects against saturated-fat-induced glucose intolerance in mice, likely by inhibiting NOD1 signaling [, ]. This finding suggests a potential role for NOD1 and RIP2 in metabolic disorders like type 2 diabetes.
f) Investigating Severe Aplastic Anemia: Studies demonstrate that downregulation of lncRNA AF117829.1 in CD8+ T lymphocytes from severe aplastic anemia patients increases immune function by promoting RIP2 expression []. GSK583, by inhibiting RIP2, showed a similar effect on CD8+ T lymphocytes as lncRNA AF117829.1 overexpression, reducing perforin and granzyme B expression []. This finding suggests potential therapeutic avenues for severe aplastic anemia involving RIP2 inhibition.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4